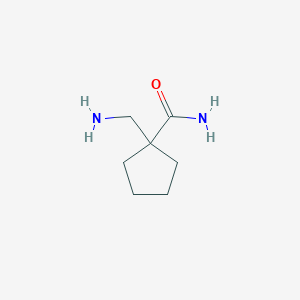

1-(Aminomethyl)cyclopentane-1-carboxamide

Description

Historical Context and Discovery

1-(Aminomethyl)cyclopentane-1-carboxamide (CAS: 1027337-88-7) emerged as a synthetic organic compound in the early 21st century, primarily developed for research applications in medicinal chemistry and materials science. While its exact first synthesis remains undocumented in public literature, its commercial availability through suppliers such as American Elements and Enamine Ltd. since the mid-2010s indicates its role as a building block in drug discovery and polymer science. The compound’s structural design aligns with efforts to create rigid, bicyclic frameworks for modulating biological activity, a trend prominent in neuraminidase inhibitor and antiviral agent research.

Chemical Nomenclature and Registration

Systematic Name :

this compound

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1027337-88-7 | |

| PubChem CID | 54593698 | |

| Molecular Formula | C₇H₁₄N₂O | |

| Molecular Weight | 142.20 g/mol | |

| SMILES | C1CCC(C1)(CN)C(=O)N | |

| InChI Key | DWVJVUQKCKNIHY-UHFFFAOYSA-N |

The compound is registered under the European Community (EC) number 685-687-0 and is cataloged in major chemical databases, including PubChem and ChemSpider. Its synthesis is typically documented via nitrile intermediate hydrolysis or ammonolysis, as observed in analogous cyclopentane carboxamide syntheses.

Position in Cyclopentane-Derived Compound Family

This compound belongs to the class of bicyclic carboxamides characterized by a cyclopentane backbone substituted with functional groups at the 1-position. Its structural relatives include:

The compound’s unique substitution pattern—featuring both aminomethyl and carboxamide groups on the same carbon—imparts rigidity and hydrogen-bonding capacity, making it valuable for designing enzyme inhibitors and foldamers. Its structural similarity to trans-cyclopentane-1,2-dicarboxylic acid derivatives further links it to materials science applications, particularly in polymer crosslinking.

Properties

IUPAC Name |

1-(aminomethyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-5-7(6(9)10)3-1-2-4-7/h1-5,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJVUQKCKNIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027337-88-7 | |

| Record name | 1-(aminomethyl)cyclopentane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(Aminomethyl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a cyclopentane ring, which contributes to its conformational flexibility and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , featuring an amine group and a carboxamide functional group attached to a cyclopentane ring. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and enzymes.

Research indicates that this compound may interact with specific receptors and enzymes, modulating their activity. The compound's binding affinity to various molecular targets can lead to diverse biological effects, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as a pharmacological agent. For instance, a study highlighted its effectiveness in inhibiting the proliferation of U937 human myeloid leukemia cells without exhibiting significant cytotoxicity on normal cells .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 12.5 | Inhibitory on U937 cells |

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that the presence of short branched alkyl groups enhances binding affinity to the CCR2 receptor, suggesting that modifications to the cyclopentane structure could optimize its biological activity .

Case Study 1: Anticancer Activity

In a study focusing on anticancer properties, derivatives of this compound were evaluated for their ability to inhibit cancer cell lines. The results indicated that specific modifications to the compound's structure significantly increased its potency against various cancer types, including leukemia and solid tumors .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound, particularly its role as a modulator of glutamate receptors. The findings suggested that it could be developed into a therapeutic agent for neurological disorders by selectively activating metabotropic glutamate receptors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide | Structure | Moderate CCR2 antagonist |

| 1-Amino-N-(cyclobutylmethyl)cyclopentane-1-carboxamide | Structure | Weak enzyme inhibitor |

These comparisons highlight that while similar compounds may share structural features, their biological activities can differ significantly based on minor modifications.

Scientific Research Applications

Antimalarial Research

Recent studies have highlighted the potential of AMCP derivatives in antimalarial drug development. For instance, derivatives of 1-(aminomethyl)cyclopentane-1-carboxamide have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The synthesis of these derivatives has shown promising results regarding their potency and selectivity against human kinases, which is crucial for reducing side effects in patients .

Fatty Acid Synthase Inhibition

Another significant application of AMCP is its role as a fatty acid synthase (FAS) inhibitor. FAS is an important enzyme involved in lipid metabolism and is linked to obesity and diabetes. Compounds derived from this compound have been identified as potential inhibitors of FAS, which could lead to therapeutic strategies for managing metabolic disorders . The inhibition of FAS can result in reduced food intake and beneficial metabolic effects.

Case Study 1: Synthesis and Evaluation of AMCP Derivatives

A study published in Nature detailed the asymmetric synthesis of AMCP derivatives and their evaluation for conformational flexibility and biological activity. Researchers found that despite the cyclic structure's constraints, these derivatives exhibited dynamic behavior in solution, suggesting potential for diverse biological interactions . The study employed NMR spectroscopy to analyze the conformational preferences of these compounds, providing insights into their mechanism of action.

| Compound | Activity | Conformational Behavior |

|---|---|---|

| AMCP-1 | High | Moderate flexibility |

| AMCP-2 | Moderate | Rigid structure |

Case Study 2: Antimalarial Activity of AMCP Derivatives

In another investigation focused on antimalarial properties, several AMCP derivatives were synthesized and tested against Plasmodium falciparum. Results indicated that certain modifications to the AMCP structure significantly enhanced antiplasmodial activity while maintaining low toxicity profiles . The lead compound demonstrated an EC value in the low nanomolar range, indicating high efficacy.

| Derivative | EC (μM) | Selectivity Index |

|---|---|---|

| AMCP-Derivative A | 0.006 | High |

| AMCP-Derivative B | 0.025 | Moderate |

Comparison with Similar Compounds

Structural Insights :

- The parent compound’s aminomethyl-carboxamide motif is critical for hydrogen bonding and solubility, whereas bulkier substituents (e.g., aryl or heterocyclic groups) enhance lipophilicity and target affinity .

Key Challenges :

- Steric hindrance in cyclopentane derivatives complicates regioselective modifications .

- Ammonolysis of chlorohydrin intermediates (e.g., for hydroxylated analogs) may yield isomeric byproducts, necessitating rigorous purification .

Physicochemical Properties

Notes:

Preparation Methods

Halogenation and Favorskii Rearrangement Route

According to a 2008 patent (WO2008138621A2), a preferred method involves:

- Step (a): Ring formation in the presence of a base to yield an intermediate cyclopentane derivative.

- Step (b): Bromination of this intermediate to introduce a suitable leaving group (e.g., bromine).

- Step (c): Favorskii rearrangement to form a cyclopentene skeleton intermediate.

- Step (d): Catalytic hydrogenation to saturate the ring and removal of ester groups to yield the target compound.

This method allows for the preparation of specific stereoisomers of aminocyclopentane carboxylic acid derivatives with improved yield and purity compared to older methods that produced multiple stereoisomers and had difficult purification steps.

Cyanide Intermediate Route and Amide Formation

Another process, detailed in a patent (WO2010079405A2), describes the preparation of a closely related compound, 1-(pentanoylamino)cyclopentanecarboxylic acid, which can serve as a useful intermediate for amide derivatives:

- Reaction of cyclopentanone with sodium cyanide and ammonium chloride in aqueous ammonia to give 1-aminocyclopentanecarbonitrile.

- Acylation of this intermediate with valeroyl chloride in the presence of triethylamine to form N-(1-cyanocyclopentyl)pentanamide.

- Hydrolysis of the nitrile group under acidic conditions (hydrochloric acid and acetic acid at 60°C for 24 hours) to yield the carboxylic acid amide, 1-(pentanoylamino)cyclopentanecarboxylic acid.

This method is advantageous for industrial scale-up due to its operational simplicity and reduced impurity formation (<0.5% amide impurity), compared to earlier methods requiring protection/deprotection steps and harsh hydrogenation conditions.

Direct Amide Formation from Aminocyclopentanecarboxylic Acid

A more classical approach involves:

- Condensation of 1-amino-cyclopentanecarboxylic acid with an acyl chloride (e.g., valeroyl chloride) in the presence of an inorganic or organic base.

- This straightforward amidation provides the amide directly without the need for cyanide intermediates.

- Further transformations can convert this intermediate into more complex derivatives.

However, this method may require careful control of reaction conditions to avoid side reactions and ensure high purity.

Comparative Data Table of Preparation Methods

| Preparation Step | Method 1: Halogenation & Favorskii Rearrangement | Method 2: Cyanide Intermediate Hydrolysis | Method 3: Direct Amidation of Amino Acid |

|---|---|---|---|

| Starting Material | Cyclopentane derivatives | Cyclopentanone | 1-Amino-cyclopentanecarboxylic acid |

| Key Intermediate | Brominated cyclopentane | 1-Aminocyclopentanecarbonitrile | None (direct amidation) |

| Key Reaction | Favorskii rearrangement, catalytic hydrogenation | Acylation with valeroyl chloride, acid hydrolysis | Condensation with acyl chloride |

| Reaction Conditions | Base, halogenation reagents, catalyst for hydrogenation | Triethylamine, hydrochloric acid, acetic acid, 60°C, 24h | Base, room temperature or mild heating |

| Purity and Yield | High stereoisomeric purity, improved yield | High yield, amide impurity <0.5% | Moderate to high, dependent on control |

| Scalability | Challenging due to multiple steps and purification | Industrially feasible, simple handling | Simple but may require purification |

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂O | |

| Molecular Weight | 156.19 g/mol | |

| Solubility (Predicted) | >10 mg/mL in DMSO (COSMO-RS) | |

| TPSA (Topological Polar SA) | 69.1 Ų |

Q. Table 2: Recommended Analytical Workflow

| Step | Technique | Purpose |

|---|---|---|

| 1 | 1H/13C NMR | Confirm backbone structure |

| 2 | HRMS | Verify molecular weight |

| 3 | X-ray Crystallography | Resolve absolute stereochemistry |

| 4 | HPLC-PDA | Assess purity (>98%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.